An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine. Intended for professionals in chemical research and drug development, this document synthesizes available data to offer a detailed profile of the molecule, including its structural characteristics, thermal properties, solubility, and spectral data. The methodologies for determining these properties are also discussed, providing a framework for experimental validation.
Introduction
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs. The presence of a chloro group at the 4-position offers a reactive site for nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules. The phenyl and methoxymethyl substituents at positions 2 and 6, respectively, influence the molecule's steric and electronic properties, which in turn affect its physical characteristics and biological activity. Understanding the physical properties of this compound is crucial for its handling, characterization, and application in synthetic chemistry and medicinal chemistry research.
Molecular Structure and Properties
A thorough understanding of the physical properties of a compound begins with its fundamental molecular characteristics.
Molecular Formula and Weight
The chemical formula for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is C₁₂H₁₁ClN₂O[1]. This composition gives it a molecular weight of approximately 234.68 g/mol [1].
Diagram 1: Molecular Structure of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine
Caption: 2D representation of the molecular structure.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments and are critical for its application in research and development.
Physical State and Appearance
At room temperature, 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is expected to be a solid. This is consistent with the reported melting point. The color is not definitively reported, but related compounds are often white to off-white crystalline solids.
Melting Point
The melting point is a key indicator of a compound's purity and identity. For 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, a melting point range of 54-56 °C has been reported.
Table 1: Summary of Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| Melting Point | 54-56 °C | - |
Boiling Point and Density (Predicted)
Solubility
The solubility of a compound is a critical parameter for its use in reactions, formulations, and biological assays. While specific experimental solubility data for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is not extensively documented, the solubility of pyrimidine derivatives is known to vary significantly based on their substituents and the solvent. Generally, such compounds exhibit good solubility in polar aprotic solvents and moderate to low solubility in nonpolar solvents.
Table 2: Predicted and Observed Solubility of Related Pyrimidine Derivatives
| Solvent | Predicted Solubility of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | Rationale/Supporting Data |
| Water | Low | The presence of the phenyl and chloro groups decreases water solubility. A similar compound, 4-Chloro-6-methyl-2-phenylpyrimidine, has a very low reported solubility of 0.3 µg/mL at pH 7.4[2]. |
| Methanol | Soluble | Polar protic nature of methanol allows for hydrogen bonding with the nitrogen and oxygen atoms. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent. |
| Acetone | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent. |
| Ethyl Acetate | Soluble | A moderately polar solvent that should effectively dissolve the compound. |
| Dichloromethane | Soluble | A common solvent for many organic compounds, including heterocyclic systems. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. Many pyrimidine derivatives show high solubility in DMSO[3]. |
| Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in a nonpolar solvent like hexane. |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound. While a complete set of experimental spectra for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is not publicly available, the expected spectral characteristics can be inferred from the analysis of its functional groups and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the pyrimidine ring, the methoxymethyl group, and the methyl group.
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Phenyl Protons: These will likely appear as multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm . The exact chemical shifts and coupling patterns will depend on the electronic effects of the pyrimidine ring.
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Pyrimidine Proton: The single proton on the pyrimidine ring is expected to appear as a singlet, likely in the range of δ 6.5-7.5 ppm .
-
Methoxymethyl Protons (-CH₂-O-): The methylene protons are expected to be a singlet around δ 4.0-5.0 ppm .
-
Methyl Protons (-O-CH₃): The methyl protons will likely appear as a sharp singlet further upfield, around δ 3.0-4.0 ppm .
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region, typically between δ 120 and 140 ppm .
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to have chemical shifts in the range of δ 100 to 170 ppm . The carbon bearing the chlorine atom will be significantly influenced.
-
Methoxymethyl Carbon (-CH₂-O-): This carbon is expected to appear in the range of δ 60-80 ppm .
-
Methyl Carbon (-O-CH₃): The methyl carbon will be observed further upfield, typically around δ 50-60 ppm [4].
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
The FTIR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
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C=N and C=C Stretching (Aromatic and Pyrimidine Rings): Strong to medium absorption bands are expected in the region of 1400-1650 cm⁻¹ .
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C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching will appear above 3000 cm⁻¹, while alkyl C-H stretching from the methoxymethyl group will be observed just below 3000 cm⁻¹.
-
C-O Stretching (Ether): A strong band corresponding to the C-O-C stretch of the methoxymethyl group is expected in the region of 1050-1250 cm⁻¹ .
-
C-Cl Stretching: The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹ .
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (approximately 234.68). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected.
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Fragmentation Pattern: Common fragmentation pathways for similar structures involve the loss of the chloro, methoxy, or methoxymethyl groups. A prominent fragment corresponding to the phenyl-pyrimidine core is also anticipated[2].
Safety and Handling
While a specific safety data sheet (SDS) for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is not widely available, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[5][6][7][8].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[5].
Experimental Protocols
To facilitate the experimental verification of the physical properties discussed, the following general protocols are provided.
Melting Point Determination
Diagram 2: Workflow for Melting Point Determination
Caption: A generalized workflow for determining the melting point of a solid organic compound.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
If any particulate matter is present, filter the solution into a clean NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
FTIR Sample Preparation (Thin Film Method)
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Acquire the FTIR spectrum.
Conclusion
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is a valuable heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide has compiled and predicted its key physical properties, providing a foundation for its use in a laboratory setting. While some data is based on predictions and analogies to similar structures, it offers a robust starting point for experimental investigation. Researchers are encouraged to perform experimental validation of these properties to further enrich the chemical understanding of this compound.
References
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PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
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Elixir Journal. (2016, February 5). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Retrieved from [https://www.elixirpublishers.com/articles/1454653424_91 (2016) 38077-38086.pdf]([Link] (2016) 38077-38086.pdf)
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PubMed. (2006, December). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]
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ResearchGate. (2020, February 17). FTIR Spectrum of 2-chloro-6-methyl Pyridine | Request PDF. Retrieved from [Link]
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